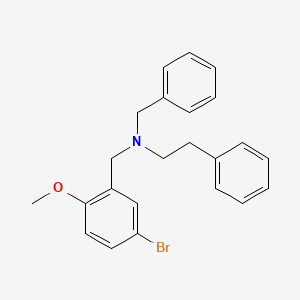![molecular formula C14H14O2S B5061575 [(2-phenylethyl)sulfonyl]benzene](/img/structure/B5061575.png)
[(2-phenylethyl)sulfonyl]benzene
Vue d'ensemble
Description
“[(2-phenylethyl)sulfonyl]benzene” is a chemical compound that belongs to the family of aromatic hydrocarbons . It is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . The structure of benzene (3 conjugated π bonds) allows benzene and its derived products to be useful in fields such as health, laboratory synthesis, and other applications such as rubber synthesis .
Synthesis Analysis
The synthesis of “[(2-phenylethyl)sulfonyl]benzene” involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “[(2-phenylethyl)sulfonyl]benzene” is characterized by a benzene ring with six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This structure allows benzene and its derived products to be useful in various fields .Physical And Chemical Properties Analysis
“[(2-phenylethyl)sulfonyl]benzene” belongs to the family of aromatic hydrocarbons which are nonpolar molecules and are usually colorless liquids or solids with a characteristic aroma . Benzene being non-polar is immiscible with water but is readily miscible with organic solvents . Upon combustion of benzene sooty flame is produced .Applications De Recherche Scientifique
Asymmetric Reactions
[(2-phenylethyl)sulfonyl]benzene and its derivatives play a significant role in asymmetric reactions. A study by Okamoto, Minami, and Shingu (1968) demonstrated the kinetical resolution of racemic primary amines, including α-phenylethylamine, using sulfonylation methods. This research highlights the application of [(2-phenylethyl)sulfonyl]benzene derivatives in the preferential conservation of absolute configurations in asymmetric sulfonylation of racemic amines (Okamoto, Minami, & Shingu, 1968).
Palladium-Catalyzed Sulfonylation
Xu, Liu, Li, and Sun (2015) researched the palladium-catalyzed direct sulfonylation of 2-aryloxypyridines, utilizing sulfonyl chlorides as reagents. This method, effective for both electron-rich and electron-deficient substrates, illustrates the versatile use of [(2-phenylethyl)sulfonyl]benzene in catalytic sulfonylation processes (Xu, Liu, Li, & Sun, 2015).
Synthesis and Biological Screening
Rehman et al. (2012) synthesized a series of N-substituted derivatives of 2-phenylethylamine, showcasing the potential of [(2-phenylethyl)sulfonyl]benzene in the creation of novel compounds. These derivatives were found to be potent inhibitors of butyryl cholinesterase, highlighting the compound's utility in biological screenings (Rehman et al., 2012).
Mécanisme D'action
The mechanism of action for “[(2-phenylethyl)sulfonyl]benzene” involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
The safety data sheet for “[(2-phenylethyl)sulfonyl]benzene” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Orientations Futures
The future directions for “[(2-phenylethyl)sulfonyl]benzene” could involve further exploration of its synthetic applications. For instance, the synthetic applications of this photocleavage have been examined for two general cases: (i) preparation of sulfones from disulfone precursors, R1SO2CHR2SO2CH2Ph to RISO,CH,R, (yields - 90%); (ii) preparation of sulfinic acids and sulfonyl chlorides from mono sulfone precursors, R3S02CH2Ph to R3S02Hand R3S0,CI (yields - 55%) .
Propriétés
IUPAC Name |
2-(benzenesulfonyl)ethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c15-17(16,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTJPCSAOFZFJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Phenylethyl)sulfonyl]benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5061493.png)
![isopropyl {5-[3-(1-piperidinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate hydrochloride](/img/structure/B5061494.png)
![6-(cyclobutylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5061502.png)
![N-({[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5061510.png)
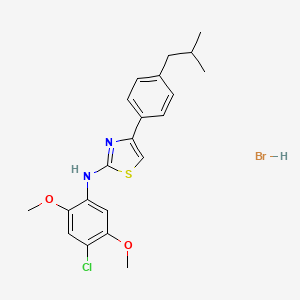

![3-[(dimethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5061539.png)
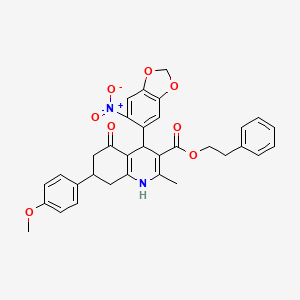
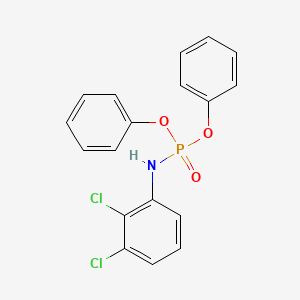
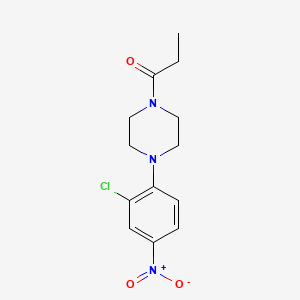
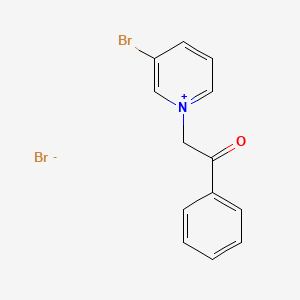
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5061590.png)
